molecular formula C4F6O B14498699 3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne CAS No. 63904-24-5

3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne

Cat. No.: B14498699
CAS No.: 63904-24-5
M. Wt: 178.03 g/mol
InChI Key: AMWYNCNQCAJJEE-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne is a fluorinated organic compound with the molecular formula C4F6O This compound is characterized by the presence of both trifluoromethyl and trifluoromethoxy groups attached to a prop-1-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne typically involves the reaction of trifluoromethylated precursors under specific conditions. One common method includes the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like potassium fluoride (KF) to introduce the trifluoromethyl group . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding trifluoromethylated ketones or acids.

    Reduction: Reduction reactions may yield trifluoromethylated alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethylated ketones, alcohols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne exerts its effects involves interactions with molecular targets through its trifluoromethyl and trifluoromethoxy groups. These groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications in various fields of research and industry.

Properties

CAS No.

63904-24-5

Molecular Formula

C4F6O

Molecular Weight

178.03 g/mol

IUPAC Name

3,3,3-trifluoro-1-(trifluoromethoxy)prop-1-yne

InChI

InChI=1S/C4F6O/c5-3(6,7)1-2-11-4(8,9)10

InChI Key

AMWYNCNQCAJJEE-UHFFFAOYSA-N

Canonical SMILES

C(#COC(F)(F)F)C(F)(F)F

Origin of Product

United States

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